molecular formula C20H21ClN2O3 B13556476 [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 380554-03-0

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B13556476
CAS No.: 380554-03-0
M. Wt: 372.8 g/mol
InChI Key: IJHPQDXBUMLOQF-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperidine ring, a benzyl group, and a chloropyridine moiety, which could contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution or other suitable methods.

    Formation of the Chloropyridine Moiety: The chloropyridine group can be synthesized separately and then coupled with the piperidine derivative.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with the chloropyridine moiety under appropriate conditions, such as using coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: The chloropyridine moiety is likely to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could result in various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound could be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study receptor-ligand interactions or as a potential lead compound in drug discovery.

Medicine

Potential medicinal applications could include its use as a pharmacological agent targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound might be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate would depend on its specific biological target. It could interact with receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-bromopyridine-3-carboxylate
  • 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-fluoropyridine-3-carboxylate

Uniqueness

The uniqueness of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate could lie in its specific substitution pattern, which might confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

380554-03-0

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C20H21ClN2O3/c21-19-17(7-4-10-22-19)20(25)26-14-18(24)23-11-8-16(9-12-23)13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2

InChI Key

IJHPQDXBUMLOQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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